molecular formula C12H11F6NO B1453729 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine CAS No. 742645-07-4

2-[3,5-Bis(trifluoromethyl)phenyl]morpholine

Cat. No. B1453729
M. Wt: 299.21 g/mol
InChI Key: YADZLVYDMFXNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3,5-Bis(trifluoromethyl)phenyl]morpholine , also known by its IUPAC name (2R,3S)-2-(®-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride , is an important pharmaceutical intermediate compound. Its reaction unit is utilized in the synthesis of aprepitant intermediates. Aprepitant is a neurokinin-1 antagonist analogue .


Molecular Structure Analysis

The molecular formula of 2-[3,5-Bis(trifluoromethyl)phenyl]morpholine is C20H18F7NO2 . It has a molecular weight of approximately 473.82 g/mol . The compound’s structure consists of a morpholine ring with two trifluoromethylphenyl groups attached to it. The stereochemistry is (2R,3S), and it exists as a hydrochloride salt .


Synthesis Analysis

The synthesis of this compound involves the Grignard reaction between arsenic trichloride and 3,5-bis(trifluoromethyl)phenylmagnesium bromide . Further details on the synthetic pathway and conditions would require a more in-depth literature review.


Chemical Reactions Analysis


Physical And Chemical Properties Analysis

  • Storage Temperature : Room temperature under an inert atmosphere

Safety And Hazards

  • MSDS : Link

properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6NO/c13-11(14,15)8-3-7(10-6-19-1-2-20-10)4-9(5-8)12(16,17)18/h3-5,10,19H,1-2,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADZLVYDMFXNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,5-Bis(trifluoromethyl)phenyl]morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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